molecular formula C20H31NO B14554972 14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 61784-21-2

14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one

Cat. No.: B14554972
CAS No.: 61784-21-2
M. Wt: 301.5 g/mol
InChI Key: XFCROANAOZNRSP-UHFFFAOYSA-N
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Description

14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The dispiro structure, which involves two spiro-connected rings, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Dispiro Skeleton: The initial step involves the formation of the dispiro skeleton through a series of cyclization reactions. This can be achieved using various cyclization agents and catalysts under controlled conditions.

    Introduction of the Cyclohexylimino Group: The cyclohexylimino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[5.1.5.1]tetradecan-7-one: Shares a similar dispiro structure but lacks the cyclohexylimino group.

    Dispiro[4.2.5.2]pentadecane-6,10,14-trien: Another dispiro compound with a different ring system and functional groups.

Uniqueness

14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of the dispiro structure and the cyclohexylimino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61784-21-2

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

7-cyclohexyliminodispiro[5.1.58.16]tetradecan-14-one

InChI

InChI=1S/C20H31NO/c22-18-19(12-6-2-7-13-19)17(20(18)14-8-3-9-15-20)21-16-10-4-1-5-11-16/h16H,1-15H2

InChI Key

XFCROANAOZNRSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C3(CCCCC3)C(=O)C24CCCCC4

Origin of Product

United States

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